2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide
Description
2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide is an acetohydrazide derivative featuring a 5-methylisoxazole-3-oxy substituent. This compound is synthesized via hydrazination of its ethyl ester precursor, as described in and , where 5-methylisoxazole-3-carbohydrazide serves as a key intermediate . Despite its discontinued commercial status (), it remains relevant in research due to its synthetic accessibility and structural simplicity .
Properties
IUPAC Name |
2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c1-4-2-6(9-12-4)11-3-5(10)8-7/h2H,3,7H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPPNDQGONPXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)OCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223929 | |
| Record name | 2-[(5-Methyl-3-isoxazolyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852706-17-3 | |
| Record name | 2-[(5-Methyl-3-isoxazolyl)oxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852706-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Methyl-3-isoxazolyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide typically involves the reaction of 5-methyl-1,2-oxazole-3-carboxylic acid with hydrazine hydrate in the presence of a suitable solvent . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve bulk synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit essential enzymes in bacterial cells, leading to cell death . The compound’s structure allows it to bind to these targets effectively, disrupting normal cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide with structurally related acetohydrazides:
Key Observations:
- Molecular Weight and LogP : The target compound has the lowest MW and LogP, aligning with agrochemical guidelines (MW < 435, LogP < 6) . Coumarin and indole derivatives exhibit higher MW and LogP, favoring pharmaceutical applications.
- Substituent Impact : The 5-methylisoxazole group provides moderate lipophilicity and steric bulk, whereas coumarin and triazole-thiol groups enhance π-π stacking and hydrogen bonding, critical for biological target interactions .
Biological Activity
2-[(5-Methyl-1,2-oxazol-3-yl)oxy]acetohydrazide is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies related to this compound, emphasizing its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 172.16 g/mol. The compound features an oxazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20 µM |
| Escherichia coli | 40 µM |
| Pseudomonas aeruginosa | 50 µM |
These findings indicate that the compound exhibits promising antibacterial properties, particularly against multi-drug resistant strains .
Anti-inflammatory Effects
In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a possible therapeutic application in treating inflammatory diseases .
Cytotoxicity Studies
Cytotoxicity assessments have revealed that while the compound exhibits significant antimicrobial and anti-inflammatory activity, it maintains a low cytotoxic profile against human cell lines. This characteristic is crucial for its potential development as a therapeutic agent .
Study on Antimicrobial Efficacy
In a comparative study, this compound was evaluated alongside standard antibiotics. The results indicated that this compound had comparable or superior efficacy against certain bacterial strains when compared to conventional antibiotics like ceftriaxone. The study emphasized the need for further research into the mechanisms underlying its antimicrobial action .
Evaluation of Anti-inflammatory Properties
A separate study focused on the anti-inflammatory potential of the compound in a murine model of acute inflammation. Administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups. These findings support its potential use in managing inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
